molecular formula C18H21BrN2O B3107427 [2-(1H-indol-3-yl)ethyl](4-methoxybenzyl)amine hydrobromide CAS No. 1609408-98-1

[2-(1H-indol-3-yl)ethyl](4-methoxybenzyl)amine hydrobromide

Cat. No. B3107427
CAS RN: 1609408-98-1
M. Wt: 361.3
InChI Key: ICZXMTFQJIWWBD-UHFFFAOYSA-N
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Description

“2-(1H-indol-3-yl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609408-98-1 . It has a molecular weight of 361.28 . The IUPAC name for this compound is N-[2-(1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)amine hydrobromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H20N2O.BrH/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18;/h2-9,13,19-20H,10-12H2,1H3;1H . This code represents the molecular structure of the compound.

Scientific Research Applications

  • Synthesis and Characterization : The synthesis and characterization of complex compounds involving similar structures have been explored. For example, Liu et al. (1993) reported the synthesis and characterization of N 4 O 3 amine phenol ligands and their lanthanide complexes, highlighting the intricate chemistry involved in creating such compounds (Liu et al., 1993).

  • Receptor Binding Properties : The receptor binding properties of similar indole derivatives have been a subject of study. For instance, Barf et al. (1996) synthesized and tested various indolyethylamines for binding affinities to cloned receptors, demonstrating the potential pharmaceutical applications of these compounds (Barf et al., 1996).

  • Antiallergic and Antimicrobial Potential : Compounds with a similar structural backbone have been investigated for their antiallergic and antimicrobial properties. Menciu et al. (1999) synthesized new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, evaluating their potential as antiallergic agents (Menciu et al., 1999).

  • Anticancer Evaluation : Similarly structured compounds have been synthesized and evaluated for their anticancer activity. Bekircan et al. (2008) conducted a study on 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, assessing their potential against various cancer cell lines (Bekircan et al., 2008).

  • Analgesic Activity : Research has also been conducted on the analgesic properties of related compounds. Rádl et al. (2000) synthesized and tested substituted 1-benzofurans and 1-benzothiophenes for their analgesic activity (Rádl et al., 2000).

  • Magnetic and Luminescent Properties : Wen et al. (2017) synthesized 3d-4f heterometallic trinuclear complexes derived from amine-phenol tripodal ligands, exhibiting magnetic and luminescent properties, which illustrates the potential application in materials science (Wen et al., 2017).

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to refer to the SDS for handling and safety information.

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.BrH/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18;/h2-9,13,19-20H,10-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZXMTFQJIWWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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